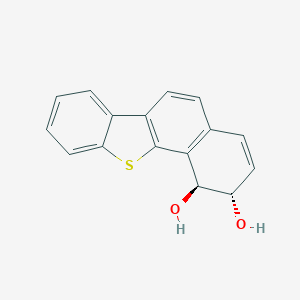
trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene, also known as trans-BNT, is a unique organic compound that has been synthesized and studied extensively in recent years. This compound has gained significant attention due to its potential applications in various scientific fields, including organic electronics, materials science, and biomedical research. In
作用機序
The mechanism of action of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is not fully understood. However, studies have shown that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has a high affinity for binding to amyloid-beta (Aβ) peptides, which are believed to be the main cause of Alzheimer's disease. Trans-BNT has been shown to inhibit the aggregation of Aβ peptides and promote their clearance from the brain. This suggests that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene may have therapeutic potential in treating Alzheimer's disease.
Biochemical and Physiological Effects:
Trans-BNT has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene can inhibit the aggregation of Aβ peptides and promote their clearance from the brain. In animal studies, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease models. Trans-BNT has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the main advantages of using trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in lab experiments is its high purity level, which allows for accurate and reproducible results. Trans-BNT is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
将来の方向性
There are several future directions for further research on trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene. One area of research is to further investigate the mechanism of action of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene and its potential therapeutic effects in treating Alzheimer's disease. Another area of research is to explore the potential applications of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in other scientific fields, such as organic electronics and materials science. Additionally, further studies are needed to explore the safety and toxicity of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene in humans.
合成法
The synthesis of trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is a complex process that involves several steps. The most common method for synthesizing trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene is through a palladium-catalyzed cross-coupling reaction between 2-bromo-1,1-biphenyl and 2-thiophenylboronic acid. This reaction yields trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene as a white crystalline solid with a high purity level. The purity of the synthesized trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene can be further improved through recrystallization or chromatography.
科学的研究の応用
Trans-BNT has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been used as a building block for developing organic semiconductors and light-emitting diodes. In materials science, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been incorporated into polymers to enhance their mechanical and thermal properties. In biomedical research, trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene has been investigated for its potential therapeutic effects in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
特性
CAS番号 |
125847-45-2 |
|---|---|
製品名 |
trans-1,2-Dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene |
分子式 |
C16H12O2S |
分子量 |
268.3 g/mol |
IUPAC名 |
(1S,2S)-1,2-dihydronaphtho[1,2-b][1]benzothiole-1,2-diol |
InChI |
InChI=1S/C16H12O2S/c17-12-8-6-9-5-7-11-10-3-1-2-4-13(10)19-16(11)14(9)15(12)18/h1-8,12,15,17-18H/t12-,15+/m0/s1 |
InChIキー |
BYFVXOICIXESGI-SWLSCSKDSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=C[C@@H]([C@H]4O)O)C=C3 |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(S2)C4=C(C=CC(C4O)O)C=C3 |
同義語 |
(2,1)BNT 1,2-diol 1,2-dihydroxy-1,2-dihydrobenzo(b)naphtho(2,1-d)thiophene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)



![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B238460.png)